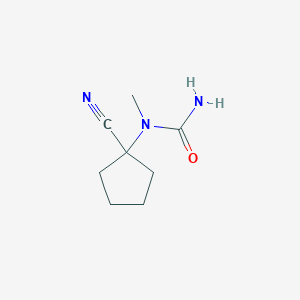
1-(1-Cyanocyclopentyl)-1-methylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Cyanocyclopentyl)-1-methylurea is an organic compound that features a cyclopentane ring substituted with a cyano group and a methylurea moiety
Preparation Methods
The synthesis of 1-(1-Cyanocyclopentyl)-1-methylurea typically involves the reaction of 1-amino-1-cyanocyclopentane with methyl isocyanate. The reaction is carried out in a suitable solvent such as dichloromethane, under controlled temperature conditions to ensure the desired product is obtained with high purity . Industrial production methods may involve optimization of reaction conditions to maximize yield and minimize impurities.
Chemical Reactions Analysis
1-(1-Cyanocyclopentyl)-1-methylurea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding urea derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group, resulting in the formation of 1-(1-aminocyclopentyl)-1-methylurea.
Substitution: The cyano group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include hydrogen gas for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(1-Cyanocyclopentyl)-1-methylurea has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: This compound can be used in the study of enzyme interactions and protein binding due to its unique structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(1-Cyanocyclopentyl)-1-methylurea involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The cyano group and the urea moiety play crucial roles in these interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
1-(1-Cyanocyclopentyl)-1-methylurea can be compared with other similar compounds such as:
1-(1-Cyanocyclopentyl)-1-ethylurea: Similar structure but with an ethyl group instead of a methyl group.
1-(1-Cyanocyclohexyl)-1-methylurea: Contains a cyclohexane ring instead of a cyclopentane ring.
1-(1-Aminocyclopentyl)-1-methylurea: The cyano group is replaced with an amino group.
The unique combination of the cyano group and the methylurea moiety in this compound makes it distinct and valuable for specific research purposes .
Properties
CAS No. |
683222-70-0 |
|---|---|
Molecular Formula |
C8H13N3O |
Molecular Weight |
167.21 g/mol |
IUPAC Name |
1-(1-cyanocyclopentyl)-1-methylurea |
InChI |
InChI=1S/C8H13N3O/c1-11(7(10)12)8(6-9)4-2-3-5-8/h2-5H2,1H3,(H2,10,12) |
InChI Key |
NYACSJUYTZTFTQ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C(=O)N)C1(CCCC1)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


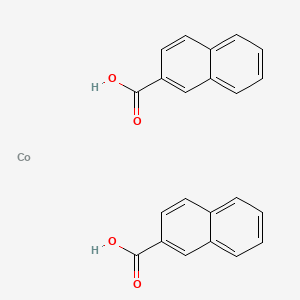
![N-[3-(Benzylamino)-3-oxoprop-1-en-1-yl]benzamide](/img/structure/B12519150.png)
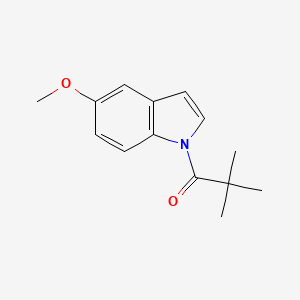
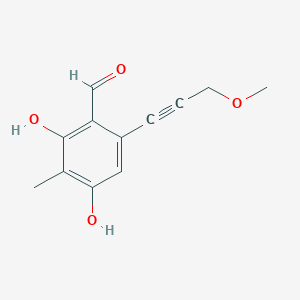
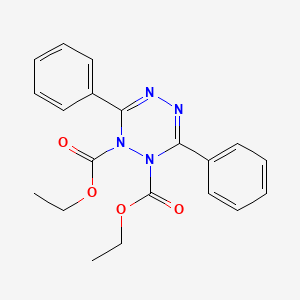
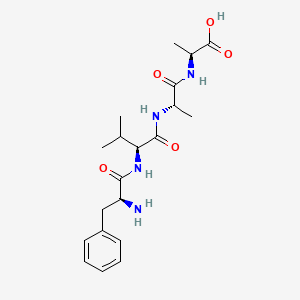
![N-Acetyl-S-[(3S)-1-hydroxyhexan-3-yl]-L-cysteine](/img/structure/B12519188.png)
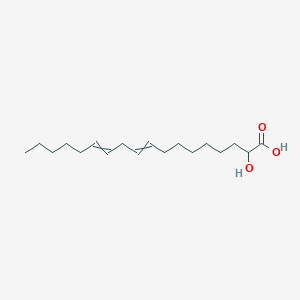
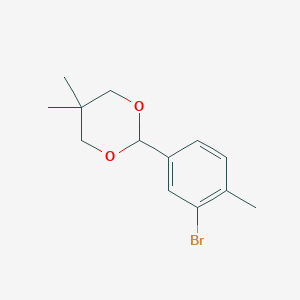
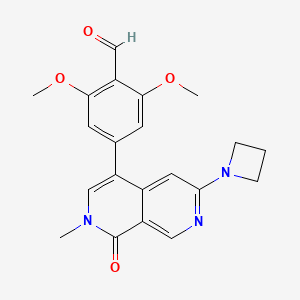
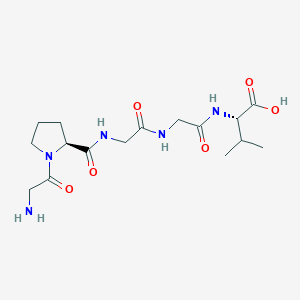


![Ethanone, 1,1'-[1,3-phenylenebis(methyleneoxy-3,1-phenylene)]bis-](/img/structure/B12519235.png)
